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(3'-Fluorobiphenyl-4-yl)(methyl)sulfane

Cat. No.: B7838239
M. Wt: 218.29 g/mol
InChI Key: KFZHWUBETRQPKM-UHFFFAOYSA-N
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Description

Contextual Significance of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to many areas of chemical and medicinal science. researchgate.net These compounds are prevalent in a vast array of biologically active molecules, pharmaceuticals, and natural products. researchgate.net Functional groups containing sulfur exist in various oxidation states, including thioethers (sulfanes), sulfoxides, sulfones, and sulfonamides, each imparting distinct properties to the parent molecule. semanticscholar.org

In the realm of medicinal chemistry, organosulfur compounds are considered "privileged motifs" and are found in numerous approved drugs. semanticscholar.org Thioethers, in particular, have been incorporated into molecules demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The significance of sulfur is further highlighted by its presence in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. nih.gov

Beyond pharmaceuticals, organosulfur compounds are crucial in materials science. They serve as building blocks for polymers, such as high-performance fluorinated poly(aryl thioethers), and are used in the development of materials for rechargeable batteries. acs.orgmdpi.com Their diverse reactivity and properties make them valuable reagents and intermediates in organic synthesis, contributing to the construction of complex molecular architectures. researchgate.net

The Pertinent Role of Fluorine Substitution in Modulating Aromatic System Properties

The introduction of fluorine into organic molecules, particularly aromatic systems, is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. nih.gov Due to its small size and high electronegativity, fluorine can profoundly alter the physicochemical and pharmacokinetic profile of a compound without significantly increasing its steric bulk. researchgate.net

Key effects of fluorine substitution on aromatic systems include:

Metabolic Stability : Fluorine can block sites susceptible to metabolic oxidation by enzymes like cytochrome P450, thereby increasing the half-life of a drug.

Binding Affinity : The electronegativity of fluorine can alter the electron distribution in an aromatic ring, influencing interactions with biological targets. It can enhance binding affinity through favorable electrostatic interactions or by modifying the acidity or basicity of nearby functional groups. nih.gov

Membrane Permeability : Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

Electronic Properties : The strong electron-withdrawing nature of fluorine modifies the electronic properties of the aromatic π-system. This can stabilize molecular orbitals and influence intermolecular interactions, which is particularly relevant in the design of liquid crystals and organic semiconductors.

While fluorine is highly electronegative and generally electron-withdrawing via the inductive effect, it can also act as a π-donor through its lone pairs, a nuanced behavior that influences its directing effects in electrophilic aromatic substitution reactions. This dual electronic nature allows for precise tuning of a molecule's reactivity and properties.

Overview of Biphenyl (B1667301) Derivatives in Advanced Organic Synthesis and Materials Science Research

The biphenyl scaffold, consisting of two connected phenyl rings, is a fundamental structural unit in a multitude of pharmacologically active compounds and advanced materials. This rigid framework is a key component in drugs with activities ranging from antihypertensive and anti-inflammatory to anticancer. The ability to functionalize the two rings independently allows for the creation of diverse chemical libraries for drug discovery.

In organic synthesis, the construction of the biaryl axis is a central challenge, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, being one of the most powerful and versatile methods for this purpose. These reactions allow for the efficient coupling of various substituted aryl halides and aryl boronic acids, providing access to a wide range of complex biphenyl derivatives.

In materials science, biphenyl derivatives are indispensable. Their rigid and linear structure makes them ideal components for liquid crystals, which are crucial for display technologies (LCDs). Fluorinated biphenyls are particularly valuable in this context. Furthermore, the π-conjugated system of biphenyls is exploited in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and specialty polymers. The stable and electronically active nature of the biphenyl group is also utilized in organosilicon chemistry to create materials with enhanced thermal stability and specific electronic characteristics.

Detailed Research Findings

While specific research focusing exclusively on (3'-Fluorobiphenyl-4-yl)(methyl)sulfane is not extensively documented in publicly available literature, its synthesis and properties can be reliably inferred from studies on closely related analogues. The most common and efficient method for synthesizing such unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic route is depicted in the table below, involving the palladium-catalyzed reaction between an appropriately substituted arylboronic acid and an aryl halide.

Table 1: Plausible Synthesis via Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst/Base System Product
(3-Fluorophenyl)boronic acid 4-Bromo(methylthio)benzene Pd(PPh₃)₄ / Na₂CO₃ This compound
(4-(Methylthio)phenyl)boronic acid 1-Bromo-3-fluorobenzene Pd(PPh₃)₄ / K₂CO₃ This compound

The synthesis of various biphenyls bearing a methylthio group has been successfully achieved using palladium-phosphinous acid complexes as catalysts, coupling 3-methylthiophenylboronic acid with a range of substituted bromobenzenes. semanticscholar.org Similarly, the synthesis of numerous fluorinated biphenyls has been accomplished using palladium nanoparticles supported on modified graphene as a recyclable heterogeneous catalyst. Research into the synthesis of polyfluorinated biphenyls has extended the scope of the Suzuki-Miyaura reaction to include very electron-poor substrates.

Spectroscopic characterization is essential for confirming the structure of the synthesized compound. Based on data from the closely related compound (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane, the following spectral properties can be anticipated. researchgate.net

Table 2: Anticipated Physicochemical and Spectroscopic Data

Property Anticipated Value / Observation
Molecular Formula C₁₃H₁₁FS
Molecular Weight 218.29 g/mol
Appearance Likely a colorless solid or oil
¹H NMR A singlet peak for the methyl (CH₃) protons around δ 2.5 ppm. A complex multiplet pattern in the aromatic region (δ 7.0-7.6 ppm) for the nine biphenyl protons.
¹³C NMR A peak for the methyl carbon around δ 15-16 ppm. A prominent signal for the carbon attached to fluorine (C-F) exhibiting a large coupling constant (JCF). Multiple signals in the aromatic region, with those on the fluorinated ring potentially showing smaller C-F couplings.
¹⁹F NMR A single resonance characteristic of a fluorophenyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11FS B7838239 (3'-Fluorobiphenyl-4-yl)(methyl)sulfane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-(4-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZHWUBETRQPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 3 Fluorobiphenyl 4 Yl Methyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For (3'-Fluorobiphenyl-4-yl)(methyl)sulfane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its carbon skeleton, proton environments, and the specific location of the fluorine substituent.

Proton (¹H) NMR Analysis, Including Fluorine-Proton Coupling Observations

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region, typically between 7.0 and 8.0 ppm, would be complex due to the presence of two substituted benzene rings. The protons on the methylsulfane-substituted ring (positions 2, 3, 5, 6) and the fluorine-substituted ring (positions 2', 4', 5', 6') would exhibit characteristic splitting patterns.

A key feature in the spectrum is the observation of through-space or through-bond couplings between the fluorine atom and nearby protons. These heteronuclear coupling constants (J-couplings) are distance-dependent and provide definitive evidence for the substitution pattern. The proton ortho to the fluorine (H-2' and H-4') would show a larger coupling constant (³JH-F) compared to the meta (H-6') and para (H-5') protons (⁴JH-F and ⁵JH-F respectively).

The methyl protons (-SCH₃) are expected to appear as a sharp singlet further upfield, typically in the range of 2.4-2.5 ppm, as they are shielded and have no adjacent protons to couple with rsc.org.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-SCH₃ ~2.5 Singlet (s) N/A

Carbon-13 (¹³C) NMR Spectroscopy with Characterization of C-F Coupling Constants

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. For this compound, twelve distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon.

The most informative feature of the ¹³C NMR spectrum is the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The carbon atom directly bonded to the fluorine (C-3') will appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 240-250 Hz rsc.org. Carbons that are two, three, or four bonds away from the fluorine will also exhibit smaller doublet splittings (²JC-F, ³JC-F, ⁴JC-F), which are invaluable for assigning the signals of the fluorinated ring. For instance, the carbons ortho to the fluorine (C-2' and C-4') will show a ²JC-F in the range of 20-25 Hz, while the meta carbons (C-1' and C-5') will display a ³JC-F of approximately 7-9 Hz rsc.org.

Table 2: Predicted ¹³C NMR C-F Coupling Constants

Carbon Position Coupling Type Predicted Coupling Constant (JC-F, Hz)
C-3' ¹JC-F ~245
C-2', C-4' ²JC-F ~22
C-1', C-5' ³JC-F ~8

Fluorine-19 (¹⁹F) NMR Applications for Fluorinated Biphenyl (B1667301) Systems

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, its detection is straightforward. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the biphenyl system.

The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The signal will not be a simple singlet; instead, it will be split into a multiplet due to couplings with the neighboring aromatic protons (H-2' and H-4'). The analysis of this multiplet pattern can confirm the proton-fluorine coupling constants observed in the ¹H NMR spectrum, providing corroborative structural evidence. Studies on similar compounds like 4-fluorobiphenyl have shown that ¹⁹F NMR is a powerful tool for identifying fluorinated metabolites and degradation products in complex mixtures nih.govresearchgate.net.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Aromatic and Sulfide (B99878) Functional Group Identification

FT-IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.

C-F Stretching: A strong, prominent absorption band is expected in the 1100-1250 cm⁻¹ region, which is characteristic of the carbon-fluorine bond in aromatic fluorides.

C-S Stretching: A weaker absorption band for the carbon-sulfur bond is expected around 600-800 cm⁻¹.

CH₃ Vibrations: The methyl group will show characteristic rocking and bending vibrations, such as the S-CH₃ rocking vibration which can appear around 1080-1090 cm⁻¹ researchgate.net.

Table 3: Predicted FT-IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3030 - 3100 Medium-Weak
Aromatic C=C Stretching 1450 - 1600 Medium-Strong
C-F Stretching 1100 - 1250 Strong
S-CH₃ Rocking 1080 - 1090 Medium-Weak

Raman Spectroscopy Applications in Sulfane Compound Analysis

Raman spectroscopy is an excellent complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly effective for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the biphenyl rings typically give rise to strong and sharp Raman signals, which can be useful for structural confirmation.

C-S and S-S Stretching: Carbon-sulfur and sulfur-sulfur bonds, which are often weak in FT-IR spectra, tend to produce more intense signals in Raman spectra kaist.ac.krresearchgate.net. The C-S stretching vibration would provide clear evidence for the sulfane moiety.

Biphenyl Linkage: The stretching vibration of the C-C bond connecting the two phenyl rings can also be observed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for elucidating the structure and molecular weight of organic compounds. For a molecule such as this compound, various mass spectrometry techniques can be employed, each providing unique insights into its chemical identity and fragmentation behavior under different ionization conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of semi-polar to polar organic compounds in complex mixtures. lcms.cz The method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the specificity of tandem mass spectrometry. ca.gov For this compound, reverse-phase chromatography on a C18 column would likely be employed for separation prior to ionization. researchgate.net

In the mass spectrometer, electrospray ionization (ESI) in positive mode would be a suitable method to generate the protonated molecular ion, [M+H]⁺. Tandem MS (MS/MS) analysis involves the selection of this precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides a structural fingerprint of the molecule. The high resolution and accuracy of modern instruments, such as Orbitrap systems, can further aid in the identification of fluorinated byproducts and metabolites. nih.gov The specificity of LC-MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, makes it the preferred technique for quantifying trace amounts of such compounds in complex matrices. lcms.cz

The predicted molecular weight of this compound (C₁₃H₁₁FS) is 218.06 g/mol . The expected fragmentation in an LC-MS/MS experiment would likely involve the cleavage of the weakest bonds. Key fragmentation pathways could include the loss of the methyl group (-CH₃) and the cleavage of the C-S bond, leading to characteristic product ions.

Table 1: Predicted LC-MS/MS Parameters and Fragmentation for this compound.
ParameterValue/Description
FormulaC₁₃H₁₁FS
Exact Mass218.06 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 219.07
Predicted Product Ions (Q3)m/z 204.05 (Loss of -CH₃)
m/z 171.04 (Loss of -SCH₃)
m/z 152.04 (Fluorobiphenyl fragment)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. uoguelph.ca Given its biphenyl structure, this compound is expected to have sufficient volatility and thermal stability for GC-MS analysis. researchgate.net The sample is vaporized and separated based on its boiling point and interactions with a capillary column before entering the mass spectrometer. globalresearchonline.net

Electron Impact (EI) is the most common ionization technique used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions that are characteristic of the compound's structure. This fragmentation pattern serves as a chemical fingerprint that can be compared against spectral libraries for identification. uoguelph.ca For this compound, major fragmentation pathways would include the loss of the methyl radical, cleavage of the thioether group, and fragmentation of the biphenyl system.

Table 2: Predicted GC-MS Electron Impact (EI) Fragmentation of this compound.
m/z ValuePredicted Fragment IonDescription
218[C₁₃H₁₁FS]⁺Molecular Ion (M⁺)
203[C₁₂H₈FS]⁺Loss of methyl radical (∙CH₃)
185[C₁₂H₈F]⁺Fluorobiphenyl cation, resulting from loss of ∙SCH₃
171[C₁₂H₈S]⁺Biphenylsulfane fragment, loss of F and H
123[C₇H₇S]⁺(Methyl)sulfane-phenyl fragment

MALDI-TOF MS in Polymeric and Complex Sulfane Structures

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and fragile molecules such as polymers, proteins, and nucleic acids. creative-proteomics.com Unlike LC-MS and GC-MS, MALDI-TOF is less commonly used for small molecules like this compound. However, it becomes highly relevant when this compound is part of a larger, more complex structure, such as a sulfur-containing polymer or an organometallic complex. news-medical.netnih.gov

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction techniques are the most powerful methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These methods provide definitive information on molecular geometry, conformation, and intermolecular interactions that govern the material's properties.

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline compound. carleton.edu It provides unambiguous information on bond lengths, bond angles, and torsional angles with very high precision. mdpi.com The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined. carleton.edu

For this compound, an SC-XRD analysis would reveal the precise dihedral angle between the two phenyl rings, a key conformational feature of biphenyl systems. It would also provide exact measurements of the C-S, C-F, and C-C bond lengths and the C-S-C bond angle of the methylsulfane group. Furthermore, the analysis would elucidate the crystal packing, revealing any significant intermolecular interactions such as C-H···F, C-H···π, or π-π stacking, which influence the solid-state properties of the material. mdpi.com

While a crystal structure for the exact title compound is not publicly available, analysis of closely related fluorinated biphenyl compounds provides insight into expected structural features. acs.org For example, similar structures often crystallize in monoclinic space groups like P2₁/c. acs.orgresearchgate.net

Table 3: Representative Crystallographic Data for a Related Fluorinated Biphenyl Compound.
ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~5.9 - 22.2
b (Å)~6.0 - 9.1
c (Å)~12.0 - 14.8
β (°)~95.6 - 98.6
Volume (ų)~900 - 1700
Z (Molecules per unit cell)4

Note: Data are generalized from published structures of similar compounds and serve as an illustrative example of expected crystallographic parameters. researchgate.netmdpi.com

X-ray Scattering (SAXS, WAXS) for Crystallographic and Microstructural Data

When a high-quality single crystal cannot be obtained, X-ray scattering techniques applied to polycrystalline powders or amorphous materials can provide valuable structural information. These techniques include Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS). psu.edu

Wide-Angle X-ray Scattering (WAXS) , often used interchangeably with powder X-ray diffraction (PXRD), probes structural features on the scale of interatomic distances. libretexts.org For a microcrystalline powder of this compound, the WAXS pattern would consist of a series of Bragg peaks. The positions and intensities of these peaks are characteristic of the crystal lattice and can be used for phase identification and to determine the degree of crystallinity. rigaku.com

Small-Angle X-ray Scattering (SAXS) is a complementary technique that provides information on larger-scale structures, typically in the range of 1 to 100 nanometers. malvernpanalytical.com While WAXS reveals atomic arrangement, SAXS is used to characterize nanoscale features such as particle size and shape, pore distributions, and the characteristic distances in partially ordered materials like semi-crystalline polymers or colloids. rigaku.comdiamond.ac.uk For a sample of this compound, SAXS analysis would be relevant if the material was processed to have nanoscale porosity or was formulated into nanoparticles, providing data on the size distribution and specific surface area of these features. malvernpanalytical.com

Advanced Electroanalytical Techniques in Organic Electrosynthesis Research

The application of advanced electroanalytical techniques is crucial in the field of organic electrosynthesis for elucidating reaction mechanisms, determining redox potentials, and optimizing reaction conditions. While specific experimental electroanalytical studies on this compound are not extensively documented in the public domain, valuable insights into its electrochemical behavior can be inferred from computational studies and research on structurally related compounds. Theoretical calculations, such as Density Functional Theory (DFT), provide a powerful tool to predict the electronic properties and redox behavior of molecules, guiding their potential applications in electrosynthesis.

A computational study on the closely related isomer, (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane, offers significant insights into the likely electrochemical characteristics of this compound. The electronic properties and global reactivity parameters, calculated using DFT, are summarized below. These parameters are instrumental in predicting the molecule's stability and its propensity to undergo oxidation or reduction.

ParameterValue (eV)
EHOMO-6.425
ELUMO-1.254
Energy Gap (ΔE)5.171
Ionization Potential (I)6.425
Electron Affinity (A)1.254
Global Hardness (η)2.585
Global Softness (S)0.193
Electronegativity (χ)3.839
Electrophilicity Index (ω)2.842

Data sourced from computational analysis of (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane.

The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the molecule's ability to donate an electron, indicating its susceptibility to oxidation. The value of -6.425 eV suggests a moderate tendency to be oxidized. The energy of the Lowest Unoccupied Molecular Orbital (ELUMO) reflects the molecule's ability to accept an electron, corresponding to its reduction potential. The ELUMO of -1.254 eV indicates that the molecule is a relatively poor electron acceptor.

The large energy gap (ΔE = 5.171 eV) between the HOMO and LUMO points to high kinetic stability and low reactivity in redox reactions. This is further supported by the calculated global hardness (η = 2.585 eV), which quantifies the resistance to change in the electron distribution. A higher hardness value correlates with greater stability. Conversely, the global softness (S = 0.193 eV) is low, indicating a lower propensity for the molecule to undergo chemical reactions.

These computational findings suggest that the electrosynthesis involving this compound would likely require specific catalytic systems or reaction conditions to overcome its inherent stability. The electrophilicity index (ω = 2.842 eV) provides a measure of the energy lowering of a system when it is saturated with electrons from the external environment.

In a typical organic electrosynthesis research setting, cyclic voltammetry (CV) would be the primary technique to experimentally validate these theoretical predictions. A CV experiment would reveal the oxidation and reduction potentials of this compound, the reversibility of the electron transfer processes, and potential reaction intermediates. For instance, the oxidation of the methylsulfane group is a common electrochemical process for aryl sulfides. The presence of the electron-withdrawing fluorine atom on the biphenyl system is expected to influence the oxidation potential.

Further detailed analysis could involve techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) for enhanced sensitivity in determining redox potentials. Spectroelectrochemistry, which couples electrochemical techniques with spectroscopic methods (e.g., UV-Vis, IR, or EPR spectroscopy), would be invaluable for identifying transient radical ions or stable products formed during the electrosynthesis, thus providing a comprehensive picture of the reaction mechanism.

Computational and Theoretical Investigations of Fluorinated Biphenyl Sulfanes

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the molecular properties of complex organic molecules from first principles. For fluorinated biphenyl (B1667301) sulfanes, these methods provide deep insights into the electronic structure, which governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying substituted biphenyls due to its favorable balance of accuracy and computational cost. helsinki.firsc.org DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and in describing the distribution of electrons within the molecule.

A key aspect of DFT studies on biphenyl systems is the selection of an appropriate functional. For instance, the B3LYP functional has been shown to perform well in reproducing experimental data and high-level ab initio results for biphenyl and its derivatives. helsinki.fiacs.org For substituted biphenyls, functionals that include corrections for dispersive interactions, such as B3LYP-D3, are often necessary to accurately model the subtle non-covalent forces that influence conformation and stability. rsc.org

In a comprehensive study on new difluorinated biphenyl compounds, including the structurally analogous (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) , DFT calculations were performed at the B3LYP/6-311+G* level of theory. researchgate.net These calculations provided optimized geometries that were in good agreement with experimental results from single-crystal X-ray diffraction where available. researchgate.net The study also computed the Natural Bond Orbital (NBO) charges, which indicated significant intermolecular interactions in the solid phase and with polar solvents. researchgate.net Furthermore, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between the HOMO and LUMO is a key descriptor of chemical reactivity and stability. For the series of difluorinated biphenyls studied, the HOMO-LUMO energy gaps were calculated, providing insights into their electronic behavior. researchgate.net

Table 1: Calculated Electronic Properties of a Related Difluorinated Biphenyl Sulfane (DFBPMS)

PropertyCalculated Value (B3LYP/6-311+G*)
HOMO Energy-6.54 eV
LUMO Energy-1.33 eV
HOMO-LUMO Gap (ΔE)5.21 eV
Dipole Moment2.21 Debye

Data derived from a computational study on (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS), a structurally similar compound. researchgate.net

While DFT is widely used, ab initio methods provide a systematically improvable framework for calculating electronic structure. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be significant. acs.org More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2), are often employed to incorporate electron correlation effects, leading to more accurate energy predictions.

For the parent biphenyl molecule, it has been demonstrated that high-level ab initio calculations are necessary to accurately reproduce experimental rotational barriers. helsinki.fi This often requires methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with large basis sets. helsinki.fi Such computationally intensive methods serve as benchmarks for more cost-effective DFT approaches. helsinki.fiacs.org In studies of thioanisole (B89551) and its derivatives, HF calculations with a 6-31G** basis set have been used to assign gas-phase ionization and attachment energy spectra, showing good agreement with experimental data. acs.org These methods correctly predict the prevalence of planar rotamers in oxy derivatives but can overestimate the stability of gauche conformers in thio derivatives. acs.org

Conformational Analysis and Torsional Dynamics Studies

The conformation of biphenyl systems, particularly the dihedral angle between the two phenyl rings, is a critical determinant of their properties. This angle is governed by a delicate balance between steric hindrance from ortho-substituents and electronic conjugation, which favors planarity.

The internal rotation around the central carbon-carbon bond in biphenyls is a classic subject of conformational analysis. In the parent biphenyl, the ground state equilibrium geometry is non-planar, with a dihedral angle of approximately 42-45 degrees, resulting from a compromise between steric repulsion of the ortho-hydrogens and π-conjugation that favors a planar structure. colostate.edu The energy barriers to rotation through the planar (0 degrees) and perpendicular (90 degrees) conformations are quite small. acs.org

Substitution on the rings can dramatically alter these parameters. For instance, a computational study of 13 substituted biphenyls using various density functionals found rotational barriers ranging from 7.4 to 44 kcal/mol. rsc.org The study highlighted that functionals incorporating dispersion corrections (like B3LYP-D, B97-D, and TPSS-D3) provided the most accurate results when compared to experimental data, especially when large basis sets and solvation effects were included. rsc.org For a compound like (3'-Fluorobiphenyl-4-yl)(methyl)sulfane, the fluorine and methylsulfane groups are not in the ortho positions, suggesting their steric impact on the rotational barrier might be less pronounced than ortho substituents, but their electronic effects could still influence the dihedral angle.

In the case of the related DFBPMS, DFT calculations revealed a specific dihedral angle in its optimized geometry, reflecting the interplay of electronic and steric effects from the two fluorine atoms and the methylsulfane group. researchgate.net

Table 2: Torsional Barriers for Biphenyl and a Substituted Derivative

CompoundConformationCalculated Rotational Barrier (kJ/mol)Method/Reference
BiphenylPlanar (0°)8.0Coupled Cluster / DFT acs.org
BiphenylPerpendicular (90°)8.3Coupled Cluster / DFT acs.org
Propyl-bridged BiphenylTransition State501H NMR Coalescence Measurements rsc.org

This table provides benchmark data for the parent biphenyl system and illustrates the impact of substitution and structural constraints on rotational barriers.

The rotational motion around the central C-C bond can be described by a torsional potential energy function. This function maps the change in energy as the dihedral angle is varied. For biphenyl, this potential has minima at the equilibrium dihedral angle and maxima at the planar and perpendicular conformations. acs.orgcolostate.edu Theoretical studies can compute this potential energy surface, providing a detailed picture of the molecule's flexibility.

Advanced studies can also investigate the dynamics of this torsional motion. Using techniques like state-selective ionization-detected impulsive stimulated Raman spectroscopy, researchers can create and observe torsional wave-packets, which are coherent superpositions of torsional states. acs.org This allows for a time-resolved view of the molecule's twisting motion, offering insights into how energy flows within the molecule and how its conformation evolves over time.

Electronic Structure Descriptors and Reactivity Prediction

From the electronic structure calculations, several descriptors can be derived to predict the chemical reactivity of a molecule. These descriptors are based on the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's propensity to act as an electron donor or acceptor.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system (μ ≈ (EHOMO + ELUMO) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η). researchgate.net

These descriptors are valuable for comparing the reactivity of different compounds. For example, a lower HOMO-LUMO gap (and thus lower chemical hardness) generally implies higher reactivity. acs.org The electrophilicity index is particularly useful for predicting how a molecule will behave in reactions involving charge transfer. researchgate.net For a molecule like this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating potential of the methylsulfane group would create distinct regions of electrophilicity and nucleophilicity, which can be mapped using these descriptors. The computational study on DFBPMS, for instance, calculated the HOMO-LUMO gap, which is a fundamental component for deriving these reactivity indices. researchgate.net

HOMO-LUMO Energy Analysis and Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity and electronic transitions. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory, representing the electron-donating and electron-accepting capabilities of a molecule, respectively. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.gov

For fluorinated biphenyl systems, computational studies, such as those performed using Density Functional Theory (DFT), are instrumental in determining these orbital energies. researchgate.netresearchgate.net In a detailed study of a series of novel difluorinated biphenyl compounds, including (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS), the HOMO and LUMO energies were calculated. acs.org These calculations provide a valuable proxy for understanding the electronic characteristics of this compound.

Table 1: Calculated HOMO, LUMO, and Energy Gap for (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) acs.org

ParameterEnergy (eV)
HOMO-6.45
LUMO-1.12
Energy Gap (ΔE)5.33

The distribution of the HOMO and LUMO across the molecular framework provides further insight into potential reaction sites. For DFBPMS, the HOMO is likely localized on the methylsulfane-substituted ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed across the biphenyl system, highlighting potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Analysis for Charge Distribution and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a computational study of DFBPMS, MEP analysis revealed distinct regions of positive and negative electrostatic potential. acs.org The negative potential is concentrated around the fluorine atoms due to their high electronegativity, as well as on the sulfur atom of the methylsulfane group. The hydrogen atoms of the methyl group and the aromatic rings exhibit a positive potential.

For this compound, a similar MEP landscape is expected. The single fluorine atom on the 3'-position will be a site of significant negative potential. The sulfur atom will also be an electron-rich center. The accumulation of positive and negative potentials suggests that this compound is capable of engaging in significant dipole-dipole intermolecular interactions. nih.gov

Studies on Charge-Transfer Processes in Fluorinated Biphenyl Systems

Charge-transfer processes are fundamental to the electronic and optical properties of many organic materials. nih.gov In fluorinated biphenyl systems, the presence of electron-withdrawing fluorine atoms and potentially electron-donating groups can lead to the formation of intramolecular charge-transfer (ICT) complexes upon photoexcitation. researchgate.netnih.gov

Computational studies on fluorinated biphenyls have shown that the degree of charge transfer can be tuned by the number and position of the fluoro-substituents. researchgate.net In this compound, the fluorine atom acts as an electron-withdrawing group, while the methylsulfane group can act as an electron donor. This donor-acceptor arrangement across the biphenyl bridge facilitates intramolecular charge transfer from the methylsulfane-substituted ring to the fluoro-substituted ring. This ICT character can influence the molecule's photophysical properties, such as its fluorescence emission and solvatochromism.

Influence of Fluoro-Substitution on Molecular Structure and Electronic Properties

The substitution of hydrogen with fluorine has a marked impact on the molecular structure and electronic properties of biphenyl derivatives. researchgate.net Fluorine's high electronegativity and relatively small size allow it to modify electronic properties without introducing significant steric hindrance.

In biphenyl systems, fluoro-substitution influences the dihedral angle between the two phenyl rings, which in turn affects the degree of π-conjugation. Computational studies on fluorinated biphenyls have shown that the introduction of fluorine atoms can alter bond lengths and angles within the aromatic rings. acs.org

Computational Kinetics and Mechanistic Pathway Analysis

The synthesis of fluorinated biphenyls often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.orgmdpi.com Computational studies can provide valuable insights into the reaction mechanism and kinetics of these processes. researchgate.netnih.gov

The synthesis of this compound would likely proceed via a Suzuki-Miyaura coupling between a 4-(methylthio)phenylboronic acid and 1-bromo-3-fluorobenzene, or a similar combination of reactants. mdpi.com Computational analysis of the Suzuki-Miyaura reaction mechanism reveals a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.gov

Kinetic studies, often complemented by computational modeling, can help in optimizing reaction conditions by identifying the rate-determining step and understanding the influence of ligands and solvents. mdpi.comresearchgate.net For the synthesis of this compound, computational kinetics could be employed to predict the most efficient catalyst system and reaction parameters to achieve a high yield.

Mechanistic Studies of Reactions Involving 3 Fluorobiphenyl 4 Yl Methyl Sulfane

Elucidation of Reaction Pathways for Sulfur-Containing Compounds

The reaction pathways of sulfur-containing compounds are diverse, reflecting sulfur's ability to exist in multiple oxidation states and to form stable bonds with carbon. nih.gov For aryl sulfides like (3'-Fluorobiphenyl-4-yl)(methyl)sulfane, reaction pathways are often dictated by the reactivity of the thioether moiety. youtube.com These lone pairs can act as nucleophiles, initiating reactions such as oxidation or alkylation. youtube.com

In biological systems and biomimetic chemistry, enzymatic pathways play a significant role in the transformation of sulfur compounds. acs.org For instance, cytochrome P450 monooxygenases can hydroxylate substrates, creating electrophilic sites that are subsequently attacked by sulfur nucleophiles like glutathione (B108866) in reactions often catalyzed by glutathione-S-transferases (GST). acs.orgnih.gov Such detoxification-like pathways, involving sequential oxidation and conjugation, represent a fundamental reaction route for metabolizing organosulfur compounds. nih.gov

Computational studies using Density Functional Theory (DFT) have become invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. chemrxiv.org These studies can map out the potential energy surfaces for various reaction pathways, such as nucleophilic attack, unimolecular decomposition, or scrambling reactions in polysulfides, providing insights into the most likely mechanistic routes based on activation barriers. chemrxiv.org For a molecule like this compound, theoretical calculations can predict its behavior in reactions involving nucleophiles or electrophiles, guiding experimental design.

Understanding Carbon-Sulfur Bond Cleavage and Formation Mechanisms

The carbon-sulfur (C–S) bond in aryl sulfides is relatively inert, and its activation and cleavage typically require transition metal mediation. rsc.org The development of cross-coupling reactions has established C–S bond cleavage as a viable strategy for constructing new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cnresearchgate.net

A common mechanistic cycle for transition-metal-catalyzed C–S bond activation involves three key steps:

Oxidative Addition : A low-valent transition metal complex, such as Pd(0) or Ni(0), inserts into the C–S bond of the aryl sulfide (B99878). This is often the rate-limiting step and results in the formation of an organometallic intermediate where the metal is in a higher oxidation state (e.g., Pd(II) or Ni(II)). acs.orgthermofishersci.in

Transmetalation (for cross-coupling) : If a coupling partner (like an organoboron or organotin compound) is present, a ligand exchange occurs where the sulfanyl (B85325) group on the metal center is replaced by the organic group from the coupling partner. thermofishersci.in

Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming a new C-C or C-heteroatom bond and regenerating the low-valent metal catalyst, which can re-enter the catalytic cycle. thermofishersci.in

Recent research has explored novel pathways, such as the nickel-catalyzed aryl exchange reaction. acs.org In this process, a Ni(0) catalyst can activate both an aryl sulfide and an aryl electrophile (like an aromatic ester) through separate oxidative additions. A subsequent exchange of the aryl and sulfanyl/arenoxo groups between the two nickel intermediates, followed by reductive elimination, allows for the synthesis of a new aryl sulfide without the use of volatile thiols. acs.org Rhodium catalysts have also been employed for sulfur-directed C–S bond cleavage in reactions with alkynes, leading to regioselective alkynylthiolation products. rsc.org

Table 1: Comparison of Catalytic Systems for C–S Bond Transformations

Catalyst SystemReaction TypeKey Mechanistic FeatureReference
Pd(0) / Phosphine (B1218219) LigandsCross-Coupling (e.g., Liebeskind-Srogl)Oxidative addition of the C–S bond to a Pd(0) center. dicp.ac.cn
Ni(0) / dcyptAryl Exchange ReactionDual oxidative additions followed by an exchange of groups between two Ni(II) intermediates. acs.org
Rh(I) / DiphosphineAlkynylthiolation of AlkynesSulfur-directed oxidative addition to cleave the C(sp)–S bond. rsc.org
Cu(I) / 1,10-phenanthrolineS-Arylation of ThiolsPresumed Cu(I)/Cu(III) catalytic cycle. organic-chemistry.org

Role of Catalysis and Ligand Effects in Synthetic Transformations of Biphenyl (B1667301) Sulfides

Catalysis is central to nearly all modern synthetic transformations involving aryl sulfides, including biphenyl sulfides. rsc.org Palladium, nickel, and copper are the most common metals used for C–S bond formation and cleavage. organic-chemistry.orgrsc.orgnih.gov

The choice of ligand is critical as it directly influences the catalyst's activity, stability, and selectivity. thermofishersci.in Ligands modulate the steric and electronic properties of the metal center.

Electron-donating ligands , such as bulky alkylphosphines (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs), increase the electron density on the metal. This enhances the rate of oxidative addition, a key step in many catalytic cycles. thermofishersci.innih.gov

Bulky ligands can promote reductive elimination, the product-forming step, by creating steric congestion around the metal center that destabilizes the intermediate complex. thermofishersci.in

Bidentate ligands , such as Xantphos or biphenyl-based phosphines, can stabilize the catalyst and control the geometry of the metal complex, influencing the regioselectivity and efficiency of the reaction. organic-chemistry.org

For instance, in the palladium-catalyzed synthesis of aryl vinyl sulfides, the use of the bulky, wide-bite-angle ligand Xantphos was found to be effective in promoting the desired C–S coupling while minimizing side reactions like C–S bond activation of the product. organic-chemistry.org Similarly, the development of water-soluble biphenyl sulfonic acid ligands has enabled efficient C-N cross-coupling reactions, highlighting how ligand design can adapt catalytic systems to different reaction media and improve product purification. nih.gov The spectrochemical series provides a general framework for understanding how different types of ligands (σ-donors, π-donors, π-acceptors) affect the electronic splitting of metal d-orbitals, which in turn influences the stability and reactivity of the catalytic complexes. youtube.com

Table 2: Effect of Ligands on Palladium-Catalyzed Aryl Sulfide Synthesis

Ligand TypeExample LigandGeneral Effect on CatalystImpact on C-S Coupling
Bulky Monodentate PhosphineTri-tert-butylphosphine (P(t-Bu)3)Strongly electron-donating, sterically demanding.Promotes oxidative addition, often leading to high catalytic activity. nih.gov
N-Heterocyclic Carbene (NHC)IPr*OMeStrong σ-donor, sterically tunable.Forms stable complexes, effective for coupling unactivated aryl halides. organic-chemistry.org
Bulky Bidentate PhosphineXantphosLarge bite angle, flexible backbone.Suppresses side reactions and promotes reductive elimination. organic-chemistry.org
Water-Soluble LigandBiphenyl Sulfonic Acid LigandsConfers water solubility to the catalyst complex.Facilitates reactions in aqueous media and simplifies catalyst removal (in C-N coupling). nih.gov

Stereochemical Control and Asymmetric Synthesis Considerations with Chiral Biphenyl Systems

Biphenyl systems with sufficiently large substituents at the ortho positions exhibit restricted rotation around the C-C single bond that connects the two aryl rings. youtube.comyoutube.com This phenomenon, known as atropisomerism, results in molecules that are chiral despite lacking a traditional stereocenter. youtube.com The this compound molecule, with substituents at the 3' and 4 positions, would not be chiral itself. However, if additional bulky groups were introduced at the ortho positions (2, 6, 2', or 6'), it could exist as a pair of non-superimposable mirror images (enantiomers).

The asymmetric synthesis of such chiral biphenyls is a significant area of research, with applications in creating chiral ligands and bioactive molecules. nih.govbohrium.com Several strategies have been developed for stereochemical control:

Asymmetric Catalytic Coupling : Using a chiral catalyst (e.g., a palladium complex with a chiral phosphine ligand like BINAP) to perform the C-C bond-forming reaction that creates the biphenyl backbone. snnu.edu.cn

Kinetic Resolution : Reacting a racemic mixture of a chiral biphenyl with a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be isolated in enantioenriched form. nih.gov

Desymmetrization : Starting with a prochiral biphenyl precursor that has two identical, enantiotopic reactive groups and using a chiral catalyst to selectively transform one of them. nih.govacs.org

Central-to-Axial Chirality Transfer : Employing a molecule with an existing stereocenter to direct the formation of the chiral axis during a ring-closing or coupling reaction, after which the original stereocenter may be removed. nih.gov

These strategies rely on creating diastereomeric transition states with different energy levels, allowing for the selective formation of one atropisomer over the other. The development of organocatalysis, for example using chiral phosphoric acids, has also provided powerful methods for constructing axially chiral frameworks. nih.govresearchgate.net While no specific asymmetric synthesis of this compound derivatives is reported, these established principles would be the guiding strategies for any attempt to prepare a chiral analogue.

Advanced Research Applications and Methodological Development

Investigations in Materials Science Research Involving Biphenyl (B1667301) Sulfane Motifs

The structural characteristics of fluorinated biphenyl sulfides are of significant interest in materials science, particularly for applications in electronics and polymer chemistry. The inherent properties of these motifs, such as thermal stability, processability, and tunable electronic behavior, drive their exploration for next-generation devices.

The synthesis of novel fluorinated biphenyl compounds is a key area of research for developing new organic electronic materials. nih.gov Fluorinated biphenyls are sought after for their rigidity, chemical stability, and electron-poor nature, which are advantageous for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystal displays (LCDs). nih.govrsc.org The introduction of fluorine can modify electronic distribution and reactivity, which is a critical aspect of designing functional materials. researchgate.net

A notable example is the successful synthesis of (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS), a compound closely related to the subject of this article, via the Suzuki-Miyaura cross-coupling reaction. researchgate.netconsensus.app This palladium-catalyzed reaction is one of the most effective methods for forming the C-C bond necessary to create the biphenyl structure. nih.govacs.org The synthesis demonstrates a high-yield pathway to access these valuable molecular scaffolds. researchgate.netconsensus.app Computational studies, such as Density Functional Theory (DFT), complement experimental work by providing insights into the molecular structure and electronic properties, like the molecular electrostatic potential, which suggests the potential for significant dipole-dipole intermolecular interactions. researchgate.net These interactions are crucial for the self-assembly and performance of materials in electronic devices. sigmaaldrich.com

The table below summarizes key details from the synthesis and characterization of a related difluorinated biphenyl methylsulfane compound.

PropertyFindingSource
Compound (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS) researchgate.net
Synthesis Method Suzuki-Miyaura Coupling (Pd(0)-catalyzed) researchgate.netacs.org
Characterization 1H NMR, 13C NMR, UV-Vis, FT-IR acs.org
Key 13C NMR Signal Peak at 15.88 ppm indicates the presence of the CH3 group. acs.org
Computational Analysis DFT studies suggest significant intermolecular dipole-dipole interactions. researchgate.net

The incorporation of fluorinated biphenyl sulfide (B99878) motifs into polymeric structures is a strategy for creating advanced polymers with properties that can be finely tuned for specific applications, such as flexible electronics. researchgate.net Fluorination of polymers, such as polyimides, can enhance solubility in organic solvents, which facilitates processing into flexible and tough films. researchgate.net

Research into fluorinated aromatic polyimides demonstrates that these materials possess an excellent combination of properties. They exhibit high thermal stability, with decomposition temperatures often exceeding 500°C, and high glass transition temperatures (Tg). researchgate.netuva.es At the same time, their structure allows for good solubility and the casting of transparent films. researchgate.net The optical properties, such as the UV-vis absorption cutoff, and mechanical properties, like tensile strength and the coefficient of thermal expansion (CTE), can be modified by altering the specific monomers used in polymerization. researchgate.net For instance, the introduction of methyl substituents into the biphenyl unit of a polyimide was shown to increase the Tg, indicating a more rigid polymer backbone, which in turn influenced gas transport properties. uva.es These findings highlight the potential for creating a wide range of materials by systematically modifying the polymeric backbone containing these fluorinated biphenyl structures.

Catalytic Applications of Biphenyl Sulfides in Organic Reactions

The distinct electronic and steric properties of biphenyl sulfides, particularly when functionalized with fluorine, make them attractive candidates for use in catalysis, both as ligands for metal centers and as substrates in mechanistic studies.

Biphenyl-based structures are widely used as scaffolds for designing high-performance ligands in metal-catalyzed reactions. rsc.orgresearchgate.net For example, biphenyl phosphine (B1218219) ligands are effective in hydroformylation and cross-coupling reactions. rsc.org Similarly, biphenyl sulfonic acid ligands have been developed for palladium-catalyzed C-N cross-coupling of aryl halides, a fundamental transformation in organic synthesis. researchgate.netnih.gov

While direct catalytic applications of (3'-Fluorobiphenyl-4-yl)(methyl)sulfane are not extensively documented, its structure contains the key elements for ligand design. The biphenyl framework provides a rigid and sterically defined backbone. The fluorine atom acts as an electron-withdrawing group, which can modulate the electronic properties of the entire molecule, influencing the behavior of a coordinated metal center. The sulfide group itself can act as a donor to a metal. The development of catalysts often involves synthesizing a library of ligands with systematic structural variations to optimize reactivity and selectivity for a desired chemical transformation. The synthesis of fluorinated biphenyl sulfides via methods like the Suzuki coupling provides access to such compounds for screening in catalytic applications. rsc.orgacs.org

Investigating the mechanisms of reactions involving sulfides is crucial for developing new catalytic processes. The oxygenation of sulfides to sulfoxides and sulfones is a key transformation in organic chemistry. Studies on enzymes like vanadium bromoperoxidase have provided detailed mechanistic insights into this process. Research using methyl phenyl sulfide as a substrate revealed that the enzyme catalyzes a highly enantioselective oxygen transfer directly from a peroxide to the sulfide. nih.gov The kinetic parameters of this enzymatic reaction, such as the Michaelis constant (Km), were determined to be approximately 3.5 mM. nih.gov

In the realm of non-biological catalysis, cobalt-based systems have been developed for the hydrothiolation of alkynes to produce branched alkenyl sulfides. acs.org Mechanistic investigations suggest the involvement of a cobalt hydride intermediate that adds across the alkyne, followed by reaction with a sulfurizing reagent to furnish the product and regenerate the catalyst. acs.org Such fundamental studies on the reactivity of simple sulfides help build a foundational understanding that can be applied to more complex structures like this compound), predicting their potential reactivity and guiding the development of new synthetic methodologies.

Methodological Advancements in the Analytical Chemistry of Sulfane Compounds

The detection and quantification of sulfane sulfur compounds—molecules containing sulfur atoms bonded to other sulfur atoms—and related organosulfur molecules have been advanced by the development of sophisticated analytical techniques. nih.gov These methods are essential for characterizing compounds like this compound and understanding their behavior in various systems.

Historically, sulfane sulfur was often detected by cyanolysis, where cyanide cleaves S-S bonds to form thiocyanate, which can be quantified spectrophotometrically after reacting with a ferric ion. nih.gov However, this is a destructive method. Modern analytical chemistry has moved towards more specific and non-destructive techniques.

Recent advancements include:

Mass Spectrometry (MS): Isotope dilution mass spectrometry offers a convenient and accurate method for determining the concentration of sulfane sulfurs in biological samples. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also pivotal for the separation and identification of these compounds. nih.gov

Fluorescent Probes: Synthetic small-molecule fluorescent probes have been designed to react specifically with sulfane sulfur species. nih.gov These probes undergo reactions, such as a sulfane sulfur-mediated cyclization, that "turn on" a fluorescent signal, enabling real-time imaging in living cells. nih.govrsc.org

Chromatography: High-Performance Liquid Chromatography (HPLC) is a cornerstone of analysis. One method involves converting all sulfane sulfur in a sample to thiosulfate, which is then derivatized and quantified by fluorescence-detected HPLC. acs.org

Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive, non-invasive technique that can be used for the imaging of sulfane sulfur compounds. nih.gov

The table below compares several modern analytical techniques for sulfane compounds.

Analytical MethodPrincipleApplicationSource
Fluorescent Probes Specific chemical reaction with sulfane sulfur causes fluorescence emission.Real-time imaging in biological systems. nih.govnih.govrsc.org
LC-MS/MS Chromatographic separation followed by mass-based detection and identification.Separation and identification of specific sulfane species. nih.gov
Isotope Dilution MS Quantification based on the ratio of a known amount of a stable isotope-labeled standard to the natural analyte.Accurate quantification in complex matrices. nih.gov
HPLC with Derivatization Conversion of sulfane sulfur to a stable derivative (e.g., thiosulfate) for chromatographic quantification.Total sulfane sulfur quantification in biological samples. acs.org
Raman Spectroscopy (SERS) Enhancement of Raman signals for sensitive, non-invasive detection.Bioimaging and potential for deeper understanding of malignancies. nih.gov

These advanced methodologies are crucial for the continued investigation of sulfane-containing compounds, enabling detailed structural elucidation, quantification, and visualization in complex chemical and biological environments.

Development of Theoretical Frameworks for Predicting Molecular Behavior and Reactivity

The prediction of molecular behavior and reactivity for compounds such as this compound relies heavily on the development and application of sophisticated theoretical frameworks. These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and potential reaction pathways, providing insights that are often difficult to obtain through experimental means alone. The primary tools for these investigations are rooted in quantum chemistry, with Density Functional Theory (DFT) being a particularly prominent and versatile method. numberanalytics.comacs.org

Theoretical Approaches

Computational chemistry offers a range of methods to study sulfur-containing organic molecules. numberanalytics.com For molecules like this compound, these methods can be broadly categorized:

Density Functional Theory (DFT): This is a widely used method for studying the electronic structure and reactivity of molecules, offering a good balance between accuracy and computational cost. numberanalytics.comacs.org Functionals such as B3LYP and M06-2X are commonly employed. tandfonline.comresearchgate.net

Ab Initio Methods: These are high-level, computationally intensive methods that provide accurate descriptions of molecular properties. numberanalytics.com Methods like CCSD(T) with large basis sets can provide benchmark-quality thermochemical data. mit.edu

Semi-empirical Methods: These methods, such as Austin Model 1 (AM1), use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules and initial screenings. uva.es

Molecular Mechanics (MM) and Molecular Dynamics (MD): These classical methods are used to study the conformational dynamics and thermodynamic properties of large molecular systems. numberanalytics.com

Predicting Molecular Properties and Reactivity

Theoretical frameworks are applied to predict a variety of properties for this compound and related compounds. These predictions are crucial for understanding the molecule's intrinsic characteristics and how it interacts with other chemical species.

Molecular Geometry and Structure: A fundamental application of theoretical methods is the optimization of the molecule's three-dimensional structure. For instance, in a computational study of the closely related compound (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane (DFBPMS), DFT calculations at the B3LYP/6-311+G* level were used to determine the optimized geometry. researchgate.net Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric profile.

Electronic Properties and Reactivity Descriptors: The electronic landscape of a molecule governs its reactivity. Theoretical calculations provide key insights into this landscape through various descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For DFBPMS, the FMOs were computed to understand its electronic transitions and reactivity patterns. researchgate.net In a study on phthalimide-fused phenanthrenone, DFT calculations at the B3LYP/6-31G(d) level were used to determine the HOMO and LUMO energy levels. acs.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are crucial for predicting non-covalent interactions and the initial steps of a chemical reaction. researchgate.net For DFBPMS, MEP plots were computed to highlight the regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It can quantify charge transfer between orbitals, which is indicative of the strength of electronic interactions within the molecule. NBO charge analysis for DFBPMS suggested significant intermolecular interactions in the solid phase and with polar solvents. researchgate.net

The table below summarizes key calculated properties for the related compound DFBPMS, which serves as a model for understanding the types of data generated for this compound.

Calculated PropertyMethodSignificance for this compound
Optimized GeometryDFT (B3LYP/6-311+G)Predicts bond lengths, bond angles, and dihedral angles.
HOMO EnergyDFT (B3LYP/6-311+G)Indicates electron-donating ability.
LUMO EnergyDFT (B3LYP/6-311+G)Indicates electron-accepting ability.
HOMO-LUMO GapDFT (B3LYP/6-311+G)Relates to chemical stability and reactivity.
Molecular Electrostatic PotentialDFT (B3LYP/6-311+G)Identifies sites for electrophilic and nucleophilic attack.
NBO ChargesDFT (B3LYP/6-311+G)Quantifies charge distribution and intramolecular interactions.

This table is illustrative and based on findings for a structurally similar compound, DFBPMS, as detailed in reference researchgate.net.

Reaction Mechanisms: Theoretical models are instrumental in elucidating reaction mechanisms. For organosulfur compounds, computational studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. tandfonline.commit.edu This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics. iitd.ac.in For example, studies on the desulfurization of organosulfur compounds have used quantum chemical calculations to propose detailed reaction pathways. mit.edu These approaches can be applied to predict the metabolic pathways of this compound or its behavior in synthetic reactions.

Conclusion and Future Research Perspectives

Current State and Key Discoveries in Fluorinated Biphenyl (B1667301) Sulfane Research

Research into fluorinated biphenyl compounds has gained significant momentum due to their relevance in medicinal chemistry, crop protection, catalysis, and materials science. nih.gov The introduction of fluorine atoms can alter electronic distribution, reactivity, lipophilicity, and metabolic stability, making these scaffolds highly attractive for drug design and the creation of advanced materials. nih.govnih.gov

A pivotal discovery in this area is the successful synthesis of novel difluorinated biphenyl compounds, including a close analog, (3′,4′-difluoro-[1,1′-biphenyl]-3-yl)(methyl)sulfane (DFBPMS), via the Suzuki-Miyaura coupling reaction. nih.govacs.org This palladium-catalyzed cross-coupling has proven to be a highly effective and versatile method for forming the crucial C-C bond between the two phenyl rings with excellent yields. nih.gov These synthesized compounds have been extensively characterized using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Fourier Transform Infrared (FTIR), and UV-visible spectroscopy. acs.orgacs.org For some analogs, single-crystal X-ray diffraction has provided definitive structural elucidation, confirming their molecular geometry and crystal packing. acs.org

These studies have demonstrated that fluorinated biphenyls possess conjugated π-electronic systems. The presence of both electron-donating and electron-withdrawing groups can facilitate intramolecular charge transfer, a property that makes them promising candidates for use in organic electronics, such as organic solar cells. acs.org

Table 1: Physicochemical Properties of (4'-Fluorobiphenyl-3-yl)(methyl)sulfane

Property Value Source
CAS Number 748817-99-4 bldpharm.com
Molecular Formula C₁₃H₁₁FS bldpharm.com
Molecular Weight 218.29 g/mol bldpharm.com

| SMILES Code | CSC1=CC(C2=CC=C(F)C=C2)=CC=C1 | bldpharm.com |

Emerging Challenges and Opportunities in Synthetic Methodology and Characterization Techniques

While the Suzuki-Miyaura coupling is a powerful tool, challenges and opportunities for innovation remain in the synthesis of fluorinated biphenyl sulfanes. nih.gov A primary challenge lies in the synthesis of the requisite precursors, specifically the substituted arylboronic acids and halogenated phenyl sulfanes. Developing more efficient, cost-effective, and environmentally benign routes to these starting materials is an ongoing research objective. Furthermore, optimizing reaction conditions to improve yields, minimize catalyst loading, and ensure regioselectivity for complex substitution patterns presents a continuous challenge. uva.es

There is an opportunity to explore alternative coupling methodologies, such as Hiyama or Heck reactions, which could offer advantages for specific substrates. nih.gov The development of metal-free synthesis methods is also a growing area of interest, aiming to reduce costs and potential metal contamination in the final products. researchgate.net

In terms of characterization, while standard techniques are effective, the presence of fluorine adds a layer of complexity, particularly in NMR spectroscopy, due to C-F and H-F coupling. Advanced NMR experiments and techniques are often necessary for unambiguous signal assignment. There is an opportunity to further integrate high-resolution mass spectrometry and tandem mass spectrometry to probe the fragmentation patterns of these molecules, providing deeper structural insights.

Future Directions for Advanced Computational Modeling and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool alongside experimental work. acs.org Recent studies on related fluorinated biphenyls have successfully used DFT to correlate calculated structures with experimental X-ray diffraction data. nih.govacs.org

Future research should focus on leveraging more advanced computational models to:

Predict Reactivity: Employing DFT to calculate global reactivity parameters can help predict the kinetic and thermodynamic stability of new, unsynthesized compounds, guiding synthetic efforts toward the most promising targets. acs.org

Simulate Electronic Properties: Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis spectra and understand the nature of electronic transitions, which is crucial for designing molecules for optoelectronic applications like organic solar cells and OLEDs. acs.org

Analyze Intermolecular Interactions: Molecular electrostatic potential (MEP) maps and Natural Bond Orbital (NBO) analysis provide critical insights into non-covalent interactions. acs.org These models can predict how molecules will interact in the solid state or with solvents, which is vital for designing liquid crystals or predicting solubility. acs.orgntu.ac.uk

Elucidate Reaction Mechanisms: Computational modeling can map out the energy profiles of synthetic pathways, such as the catalytic cycle of the Suzuki reaction, to understand the role of ligands and substituents, thereby enabling more rational catalyst and reaction design. uva.es

Potential Avenues for Interdisciplinary Research and Applications of Biphenyl Sulfanes

The unique properties of fluorinated biphenyl sulfanes position them at the nexus of several scientific disciplines. Future research should actively pursue these interdisciplinary avenues:

Materials Science: Due to their thermal stability and specific electronic properties, these compounds are prime candidates for advanced materials. nih.gov Research collaborations could focus on their application as liquid crystals, components in organic light-emitting diodes (OLEDs), and as functional layers in organic solar cells. ntu.ac.uk The development of polyimides based on fluorinated biphenyls for gas separation membranes is another promising direction. uva.es

Medicinal Chemistry: The biphenyl scaffold is a well-established pharmacophore. Introducing fluorine and a methylsulfane group can modulate a compound's metabolic stability and receptor binding affinity. nih.gov Future work could involve collaborations with biochemists and pharmacologists to explore these molecules as inhibitors for enzymes like non-nucleoside reverse transcriptase or as scaffolds for other therapeutic targets. nih.gov The oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone offers a route to further functionalization and property tuning. orgsyn.orggoogle.com

Agrochemicals: The principles that make these compounds interesting for pharmaceuticals also apply to the development of new pesticides and herbicides, where enhanced potency and controlled environmental persistence are desired. nih.gov

By fostering collaboration between synthetic chemists, computational theorists, materials scientists, and biologists, the full potential of (3'-Fluorobiphenyl-4-yl)(methyl)sulfane and its chemical relatives can be realized, leading to significant scientific and technological advancements.

Q & A

Q. What are the optimal synthetic routes for (3'-Fluorobiphenyl-4-yl)(methyl)sulfane, and how can purity be maximized?

Methodological Answer: The compound can be synthesized via a biphenyl core formation using Suzuki-Miyaura coupling, followed by introducing the methylsulfanyl group via nucleophilic substitution. Key steps include:

  • Biphenyl Formation: Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple 3-fluorophenylboronic acid with 4-bromo(methylsulfanyl)benzene. Optimize reaction temperature (80–100°C) and solvent (toluene/ethanol) .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via HPLC or GC-MS.
  • Yield Enhancement: Pre-activate boronic acid with base (e.g., K₂CO₃) and ensure anhydrous conditions to suppress side reactions.

Q. How can the methylsulfanyl group’s reactivity be characterized under oxidative conditions?

Methodological Answer: The sulfide group’s oxidation to sulfoxide or sulfone can be studied using:

  • Oxidizing Agents: Test H₂O₂, mCPBA, or NaIO₄ in controlled stoichiometry. Monitor progress via TLC or ¹H NMR (e.g., sulfoxide δ ~2.5–3.0 ppm).
  • Kinetic Analysis: Use UV-Vis spectroscopy to track absorbance changes at 260 nm (characteristic of S-O bonds).
  • Reference: Phosphine trapping reagents (e.g., P2 in ) can quantify reactive sulfur species via ³¹P NMR .

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR for aryl protons (δ 6.5–8.0 ppm), ¹⁹F NMR for fluorine (δ -110 to -120 ppm), and ¹³C NMR for biphenyl carbons.
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 248.06).
  • Elemental Analysis: Verify C, H, S, and F content with <0.3% deviation.

Advanced Research Questions

Q. How does the electronic effect of the 3'-fluoro substituent influence the sulfide group’s nucleophilicity?

Methodological Answer:

  • Computational Studies: Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Compare Mulliken charges on sulfur in fluorinated vs. non-fluorinated analogs.
  • Experimental Validation: React the compound with electrophiles (e.g., methyl iodide) under identical conditions and measure kinetics via stopped-flow spectroscopy. Fluorine’s electron-withdrawing effect may reduce sulfide reactivity .

Q. What strategies enable selective functionalization of the biphenyl scaffold for drug discovery applications?

Methodological Answer:

  • Protective Group Chemistry: Protect the sulfide as a sulfoxide (using H₂O₂/acetic acid) before introducing substituents (e.g., boronate esters for PROTAC synthesis ).
  • Cross-Coupling: Utilize Buchwald-Hartwig amination to add amines at the 4'-position. Optimize Pd catalysts (XPhos) and ligands for regioselectivity .

Q. How can the compound’s stability be improved for long-term storage in biological assays?

Methodological Answer:

  • Stabilization Techniques: Store under argon at -20°C with desiccants. Add radical scavengers (e.g., BHT) to suppress oxidation.
  • Derivatization: Convert to a sulfone derivative (using excess mCPBA) if prolonged stability in aqueous buffers is required .

Q. What role does this compound play in synthesizing heterocyclic compounds?

Methodological Answer:

  • Pyrimidine Synthesis: React with chlorinated pyrimidine precursors (e.g., 4-chloro-5-fluoropyrimidine) via SNAr to form arylthioethers. Monitor regioselectivity using LC-MS .
  • Thiazole Formation: Condense with α-bromoketones in DMF to yield thiazole derivatives. Optimize reaction time (12–24 hr) and temperature (60°C) .

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